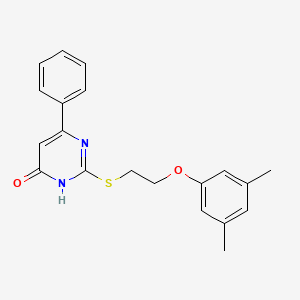![molecular formula C20H14Cl2N2O2 B11070021 3,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11070021.png)
3,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide is a chemical compound with the molecular formula C20H14Cl2N2O2 and a molecular weight of 385.24336 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 3,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(phenylcarbamoyl)aniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial production methods for benzamide derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
3,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzamides and related compounds .
Scientific Research Applications
3,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide can be compared with other similar compounds, such as:
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide
These compounds share similar structural features but differ in the position and number of chlorine atoms or other substituents on the benzene ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H14Cl2N2O2 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-16-11-10-13(12-17(16)22)19(25)24-18-9-5-4-8-15(18)20(26)23-14-6-2-1-3-7-14/h1-12H,(H,23,26)(H,24,25) |
InChI Key |
XILOLRXPUDTCOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethoxyphenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069942.png)


![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylbutyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11069956.png)
![Carbamic acid, [[(4-methyl-2-pyridinyl)amino]carbonothioyl]-, ethyl ester](/img/structure/B11069973.png)
![N-(4-methylphenyl)-6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11069978.png)
![11-methyl-6-thiophen-2-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11069998.png)


![3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(thiophen-2-yl)propan-1-one](/img/structure/B11070012.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11070022.png)
![2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol](/img/structure/B11070023.png)
![5-Butyl-7-methyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11070025.png)
![3-bromo-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11070032.png)
